molecular formula C24H24N4O4 B6546078 methyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate CAS No. 946362-17-0

methyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate

Cat. No.: B6546078
CAS No.: 946362-17-0
M. Wt: 432.5 g/mol
InChI Key: LSFKAWAMCRIHBV-UHFFFAOYSA-N
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Description

Methyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is an organic compound with a complex structure, featuring a benzoate group, an indole ring, and an oxadiazole moiety. The unique combination of these structural elements gives the compound distinct chemical and biological properties, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of “methyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate” are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including factors like blood flow, organ function, and the presence of other drugs, can also impact the compound’s efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis begins with the preparation of the indole derivative. Starting with 1H-indole, functionalization at the 1-position can be achieved using acylation reactions.

  • Step 2: The oxadiazole ring is introduced via cyclization reactions, typically involving carboxylic acid derivatives and hydrazine.

  • Step 3: The final step involves linking the indole-oxadiazole moiety to the benzoate group through amide bond formation, often utilizing peptide coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods:

  • Industrial methods often involve similar reaction pathways but optimized for large-scale production. Automation of reaction steps, continuous flow chemistry, and the use of microwave-assisted synthesis can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of N-oxides or hydroxylated derivatives. Reduction reactions can also be used to modify the oxadiazole or benzoate groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Examples include m-chloroperoxybenzoic acid (m-CPBA) for oxidation.

  • Reducing Agents: Common agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: Reagents like halogens (Br2, Cl2), sulfonic acids, and nitro compounds can be used under electrophilic or nucleophilic conditions.

Major Products Formed:

  • The major products depend on the type of reaction and the specific conditions. Oxidation typically yields N-oxides, while reduction can produce amines or alcohols. Substitution reactions yield a variety of functionalized benzene derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.

  • Biology: It is investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

  • Industry: It finds applications in materials science, particularly in the development of novel polymers and coatings.

Comparison with Similar Compounds

  • Similar Compounds: Compounds such as methyl 4-(2-{2-[5-(2-propyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate and methyl 4-(2-{2-[5-(2-ethylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate share structural similarities.

  • Uniqueness: The presence of the 2-methylpropyl group in the oxadiazole ring provides unique steric and electronic properties, influencing the compound's reactivity and biological activity.

Biological Activity

Methyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is a synthetic compound that integrates several pharmacologically relevant moieties, including an oxadiazole and indole structure. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The compound's molecular formula is C16H20N4O3C_{16}H_{20}N_{4}O_{3} with a molecular weight of 304.36 g/mol. The presence of the oxadiazole ring contributes to its biological activity, as many oxadiazole derivatives exhibit notable antifungal and antibacterial properties.

Biological Activity Overview

Research on the biological activity of this compound has revealed various pharmacological effects:

  • Antimicrobial Activity :
    • Compounds containing oxadiazole moieties have been shown to possess significant antimicrobial properties. For instance, derivatives with similar structures have exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 μg/mL against various pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa .
    • The incorporation of the indole structure may enhance these properties due to its known interactions with biological targets.
  • Antifungal Activity :
    • Compounds with oxadiazole rings have demonstrated potent antifungal activity against fungi such as Fusarium oxysporum. Studies indicate that certain derivatives can outperform traditional antifungals like hymexazol .
    • The biological activity is often influenced by the substituents on the oxadiazole ring, which can modify its interaction with fungal cell membranes.
  • Structure-Activity Relationship (SAR) :
    • The presence of specific functional groups within the compound significantly affects its biological efficacy. For example, studies suggest that methoxy and nitro groups in the phenyl ring can enhance antifungal activity .
    • Computational studies involving molecular docking have indicated that modifications to the core structure can lead to increased affinity for biological targets .

Case Study 1: Antifungal Efficacy

A recent study evaluated a series of oxadiazole derivatives against Fusarium oxysporum. The results showed that compounds with a similar structural framework to this compound exhibited MIC values ranging from 12.5 μg/mL to 25 μg/mL. This suggests a promising potential for developing new antifungal agents based on this scaffold .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of oxadiazole-containing compounds. The study found that certain derivatives demonstrated significant inhibitory effects against gram-positive and gram-negative bacteria, with some achieving MIC values comparable to established antibiotics . This highlights the potential for further exploration in clinical settings.

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeMIC (μg/mL)Activity Type
Compound AOxadiazole6.25Antibacterial
Compound BIndole-Oxadiazole12.5Antifungal
Compound COxadiazole25Antifungal
Compound DIndole15.62Antibacterial

Properties

IUPAC Name

methyl 4-[[2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-15(2)12-22-26-27-23(32-22)20-13-17-6-4-5-7-19(17)28(20)14-21(29)25-18-10-8-16(9-11-18)24(30)31-3/h4-11,13,15H,12,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFKAWAMCRIHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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